molecular formula C15H13N3OS2 B2644338 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034268-74-9

4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2644338
CAS No.: 2034268-74-9
M. Wt: 315.41
InChI Key: ZQRSRNVFQDTGLS-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a methyl group at position 4 and a carboxamide at position 3. The carboxamide nitrogen is linked to a pyridin-3-ylmethyl group, which is further substituted with a thiophen-3-yl moiety. This structure combines heterocyclic elements (thiazole, pyridine, thiophene) known for modulating biological activity, particularly in anticancer and enzyme inhibition contexts.

Properties

IUPAC Name

4-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-7-11-3-2-5-16-13(11)12-4-6-20-8-12/h2-6,8-9H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRSRNVFQDTGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure maximum efficiency.

    Solvent Selection: Using appropriate solvents that facilitate the reactions and can be easily removed during purification.

    Catalysts: Employing catalysts to accelerate the reactions and improve yields.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of thiazole compounds, including those similar to 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide, exhibit antiviral properties. For instance, thiazole derivatives have shown efficacy against various viruses, including the Tobacco Mosaic Virus (TMV) and Dengue Virus (DENV), with effective concentrations (EC50) in the low micromolar range .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds with thiazole moieties possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the target compound have been tested against pathogens such as E. coli, S. aureus, and P. aeruginosa, showing promising results .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. In vitro tests have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC116) and hepatocellular carcinoma (HepG2). The IC50 values for some derivatives were reported to be lower than those of established chemotherapeutic agents, indicating a strong potential for further development .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions where thiazole and pyridine rings are formed through specific coupling reactions. The structure activity relationship studies suggest that modifications on the thiophene and pyridine rings can significantly influence the biological activity of the compound. For example, substituents on these rings can enhance solubility and bioavailability, leading to improved pharmacological profiles .

Case Studies

  • Antiviral Efficacy Against TMV :
    • A study demonstrated that thiazole derivatives exhibited an EC50 value of 30.57 μM against TMV, highlighting their potential as antiviral agents in agricultural applications .
  • Antibacterial Testing :
    • In a comparative study of various thiazole derivatives, one compound showed an IC50 of 2.03 μM against HTC116 cells, outperforming traditional antibiotics in certain tests .
  • Anticancer Evaluation :
    • A recent investigation into a series of thiazole derivatives revealed significant anticancer activity with IC50 values ranging from 1 to 5 μM across multiple cancer cell lines, suggesting a robust potential for therapeutic development .

Mechanism of Action

The mechanism of action of 4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation.

Comparison with Similar Compounds

Key Analogs :

  • 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide (): Shares a 3-pyridinyl-thiazole core but differs in the carboxamide substituent (trifluoromethylphenyl vs. thiophene-pyridinylmethyl).
  • 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (): Features methoxy-substituted aryl groups, which may improve solubility but reduce metabolic stability compared to heteroaromatic substituents like thiophene .
  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Incorporates a morpholinomethyl group, enhancing hydrophilicity, and a pyridinyl-thiazole core. This highlights the role of polar substituents in pharmacokinetic optimization .

Anticancer Activity :

  • Compound 7b (): A thiazole-carbohydrazide derivative with IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells. The phenyl group at position 2 of the thiazole may contribute to cytotoxicity via π-π stacking interactions .
  • SRT2104 (): A pyridinyl-thiazole derivative with an imidazothiazole extension, showing potent cytokine-suppressive activity. The imidazothiazole moiety likely enhances target engagement (e.g., kinases or histone deacetylases) compared to simpler thiophene substituents .

Enzyme Inhibition :

  • Replacement with thiophene-pyridinylmethyl may alter selectivity due to steric and electronic differences .

SAR Insights :

  • Pyridinyl vs. Phenyl Substitution : Pyridinyl groups (e.g., ) improve water solubility and hydrogen-bonding capacity compared to phenyl, but may reduce membrane permeability .
  • Carboxamide Substituents : Bulky, hydrophobic groups (e.g., trifluoromethylphenyl) enhance target affinity but may compromise solubility. Hybrid substituents like thiophene-pyridinylmethyl balance lipophilicity and steric bulk .
2.3 Pharmacokinetic and Physicochemical Properties
  • LogP Predictions : The target compound’s LogP is estimated to be ~2.5 (similar to ’s analog), compared to ~3.0 for phenyl-substituted derivatives (), indicating moderate lipophilicity .
  • Solubility: Thiophene and pyridine moieties may improve aqueous solubility over purely aromatic analogs (e.g., ), but morpholinomethyl groups () offer superior hydrophilicity .

Biological Activity

4-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C13H12N2OSC_{13}H_{12}N_2OS. It features a thiazole ring, a thiophene moiety, and a pyridine derivative, which are known to contribute to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, antiviral activity, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives containing thiazole and pyridine rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameIC50 (μM)Cancer TypeMechanism of Action
Compound A32.2Hepatocellular carcinomaInduction of apoptosis
Compound B31.9Lung cancerInhibition of cell cycle progression
4-methyl-N...TBDTBDTBD

Antiviral Activity

In addition to anticancer properties, thiazole derivatives have shown promise as antiviral agents. For instance, compounds with similar structures have been reported to inhibit the replication of various viruses by targeting viral enzymes or host cell pathways. A study highlighted that certain thiazolidinone derivatives inhibited HCV NS5B RNA polymerase with IC50 values below 0.35 μM, indicating strong antiviral potential .

Case Studies

  • Anti-Cancer Efficacy : In vitro studies on related thiazole compounds showed significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the disruption of mitochondrial function and subsequent apoptosis induction.
  • Antiviral Mechanism : A compound structurally related to this compound was shown to inhibit viral replication in a model of hepatitis C infection. The study noted a dose-dependent response with substantial reductions in viral load at higher concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications at specific positions on the thiazole or pyridine rings can significantly enhance biological activity. For example:

  • Electron-withdrawing groups at the ortho position on the phenyl ring improved antimalarial potency.
  • Substitutions on the thiophene ring were found to affect both cytotoxicity and selectivity towards cancer cells .

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